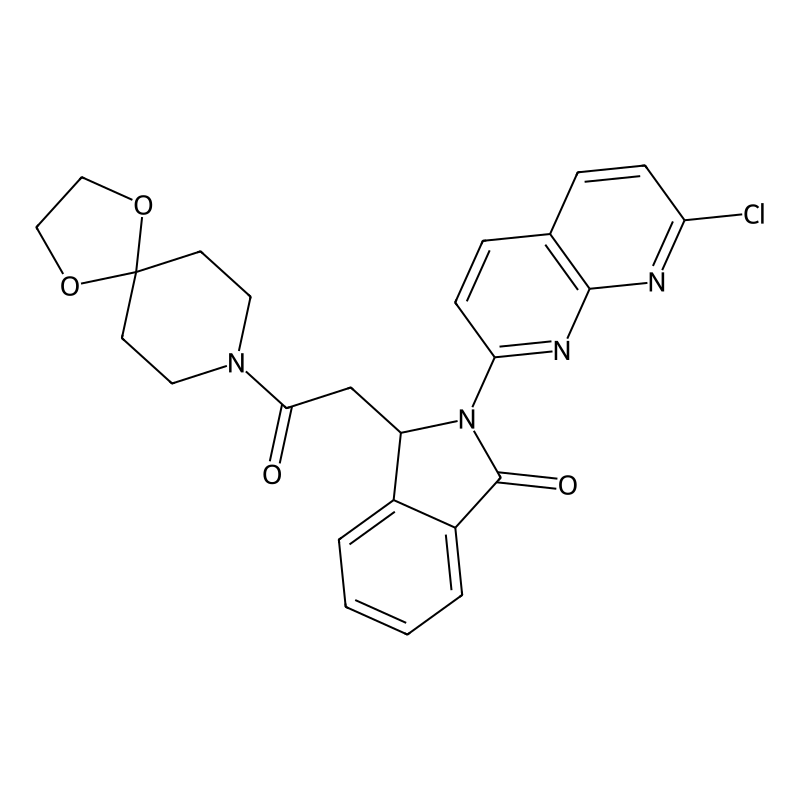

Pazinaclone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Organic Chemistry and Medicinal Chemistry

Summary of the Application: Pazinaclone and its analogs are of interest in the field of organic chemistry and medicinal chemistry . Researchers have been studying the synthesis of novel 3-methylated analogs of Pazinaclone and PD172938, which belong to the isoindolinones heterocyclic class .

Methods of Application or Experimental Procedures: The synthesis of these analogs involves an efficient and practical K2CO3 promoted cascade reaction of 2-acetylbenzonitrile . This process leads to the creation of novel 3-methylated analogs of Pazinaclone and PD172938 . An organocatalytic asymmetric synthesis of the key intermediate and its transformation into a highly enantioenriched 3-methylated analog of (S)-PD172938 was also developed .

Pazinaclone is classified as a nonbenzodiazepine compound and is chemically identified as 2-(2-chlorophenyl)-N-(4-morpholinophenyl)acetamide. Its molecular formula is C25H23ClN4O4, and it is known for its sedative and anxiolytic effects. Pazinaclone acts primarily as a partial agonist at GABAA receptors, specifically targeting the benzodiazepine site, which differentiates it from traditional benzodiazepines that are full agonists .

Pazinaclone exhibits significant biological activity as a sedative and anxiolytic agent. Its mechanism of action involves modulation of the GABAA receptor, leading to increased inhibitory neurotransmission in the brain. This results in effects similar to those of benzodiazepines but with a potentially improved side effect profile due to its partial agonist nature . Research indicates that pazinaclone may have subtype-selective effects on GABAA receptors, allowing for targeted therapeutic applications without the full range of side effects associated with traditional benzodiazepines .

The synthesis of pazinaclone has been explored through various methodologies. A notable approach involves the use of rhodium(III) catalysts in multi-component reactions that streamline the synthesis process without requiring pre-preparation of amide substrates . Additionally, recent studies have reported efficient asymmetric synthesis techniques that enhance the enantiomeric purity of pazinaclone analogs, which is crucial for optimizing biological activity .

Pazinaclone's primary applications lie in its use as an anxiolytic and sedative medication. It has been investigated for treating anxiety disorders and insomnia due to its ability to modulate GABAA receptor activity effectively. The compound's unique profile may offer benefits over traditional benzodiazepines by minimizing adverse effects such as sedation and dependence .

Studies on pazinaclone have revealed its interactions with other pharmacological agents and its potential for drug-drug interactions. As a GABAA receptor modulator, it may interact with other central nervous system depressants, enhancing their effects and increasing the risk of sedation or respiratory depression. Understanding these interactions is critical for ensuring safe therapeutic use .

Pazinaclone shares structural and functional similarities with several other nonbenzodiazepine compounds. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Zolpidem | GABAA receptor agonist | Rapid onset; primarily used for insomnia |

| Alpidem | GABAA receptor positive allosteric modulator | Selective anxiolytic effects |

| Saripidem | GABAA receptor modulator | Potentially less sedation |

| Pagoclone | Partial agonist at GABAA receptors | Similar structure; different pharmacodynamics |

Pazinaclone's uniqueness lies in its partial agonist activity at GABAA receptors, which may provide a more balanced therapeutic effect compared to full agonists like zolpidem or traditional benzodiazepines. This characteristic could lead to fewer side effects and lower risks of dependency .

Pazinaclone functions as a partial agonist at gamma-aminobutyric acid type A benzodiazepine receptors, representing a fundamentally different pharmacological approach compared to traditional benzodiazepines, which act as full agonists [1] [2] [3] [4]. This partial agonism mechanism confers several distinct advantages in terms of therapeutic profile and side effect reduction.

The compound binds to the benzodiazepine binding site located at the interface between the alpha and gamma-2 subunits of the gamma-aminobutyric acid type A receptor complex [1] [2] [3]. This binding site is spatially distinct from the orthosteric gamma-aminobutyric acid binding site, classifying pazinaclone as a positive allosteric modulator that enhances gamma-aminobutyric acid-mediated chloride influx through cooperative binding mechanisms [5] [6].

Binding Affinity and Receptor Interaction Data:

| Parameter | Value | Comparison |

|---|---|---|

| Binding Affinity vs Diazepam | 20-fold higher | Superior receptor binding [7] |

| Receptor Occupancy | High affinity binding | Exceeds diazepam potency [7] |

| Flumazenil Sensitivity | Antagonized by flumazenil | Confirms benzodiazepine site binding [7] |

| Intrinsic Activity | Partial agonist | Reduced compared to full agonists [1] [2] |

The partial agonist profile of pazinaclone results in a ceiling effect for receptor activation, which translates to reduced maximum pharmacological effects compared to full agonists [1] [2] [3]. This ceiling effect is particularly beneficial in minimizing sedative and amnestic side effects while preserving anxiolytic efficacy [1] [2] [3]. Studies demonstrate that pazinaclone exhibits anxiolytic properties at low doses with sedative effects only manifesting at higher dose levels, indicating a favorable therapeutic window [1] [2] [3].

Pharmacological Activity Profile:

The compound demonstrates anticonvulsant activity in animal models, consistent with positive allosteric modulation of gamma-aminobutyric acid type A receptors [4]. Unlike traditional benzodiazepines, pazinaclone does not produce significant muscle relaxant effects or motor coordination impairment at therapeutically relevant doses [2]. This selective pharmacological profile is attributed to the compound's partial agonist mechanism and enhanced receptor subtype selectivity [1] [2] [3].

Subtype Selectivity and Allosteric Modulation Dynamics

Pazinaclone exhibits enhanced subtype selectivity compared to traditional benzodiazepines, representing a significant advancement in gamma-aminobutyric acid type A receptor pharmacology [1] [2] [3]. The compound demonstrates preferential binding patterns across different alpha subunit-containing receptor subtypes, contributing to its improved therapeutic profile.

Receptor Subtype Selectivity Analysis:

| Receptor Subtype | Pazinaclone Efficacy | Functional Significance |

|---|---|---|

| α1-containing receptors | Partial agonist | Reduced sedative effects [8] [9] |

| α2-containing receptors | Partial agonist | Preserved anxiolytic activity [8] [9] |

| α3-containing receptors | Partial agonist | Maintained anxiolytic effects [8] [9] |

| α5-containing receptors | Partial agonist | Minimal memory impairment [8] [9] |

The allosteric modulation dynamics of pazinaclone involve complex cooperative binding mechanisms that distinguish it from both full agonists and other partial agonists. The compound's binding to the benzodiazepine site induces conformational changes in the receptor complex that enhance gamma-aminobutyric acid binding affinity and efficacy, but with reduced intrinsic activity compared to full agonists [5] [6].

Mechanistic Comparison with Selective Compounds:

Research utilizing receptor subtype-selective compounds has established that alpha-2 and alpha-3 containing receptors mediate anxiolytic effects, while alpha-1 containing receptors are primarily responsible for sedative and amnestic effects [8] [9]. Pazinaclone's partial agonist activity across all these subtypes, combined with its reduced intrinsic efficacy, results in preserved anxiolytic activity with diminished sedative liability [1] [2] [3].

The compound's allosteric modulation profile differs significantly from subtype-selective compounds such as L-838417 or TPA023, which exhibit absolute selectivity for specific receptor subtypes [8] [9]. Pazinaclone's approach of partial agonism across multiple subtypes provides a unique pharmacological strategy that maintains therapeutic efficacy while reducing adverse effects [1] [2] [3].

Stereoselective Pharmacodynamics:

Pazinaclone demonstrates significant stereoselectivity in its pharmacological activity, with the S-enantiomer exhibiting the majority of benzodiazepine receptor binding and pharmacological effects [7]. The stereoselectivity extends to protein binding, where the S-enantiomer shows higher plasma protein binding compared to the R-enantiomer, resulting in similar unbound concentrations despite different total plasma levels [7].

Comparative Pharmacodynamics with Zopiclone and Eszopiclone

The comparative analysis of pazinaclone with zopiclone and eszopiclone reveals fundamental differences in pharmacological mechanisms and therapeutic applications within the cyclopyrrolone family.

Fundamental Mechanistic Differences:

| Pharmacological Parameter | Pazinaclone | Zopiclone | Eszopiclone |

|---|---|---|---|

| Receptor Mechanism | Partial agonist | Full agonist | Full agonist |

| Intrinsic Efficacy | Reduced | Full | Full |

| Subtype Selectivity | Enhanced | Moderate | Moderate |

| Primary Indication | Anxiolytic | Hypnotic | Hypnotic |

| Elimination Half-life | ~10.5 hours | ~5.3 hours | ~6.1 hours |

Pharmacodynamic Profile Comparison:

Pazinaclone's partial agonist mechanism fundamentally differentiates it from both zopiclone and eszopiclone, which function as full agonists at gamma-aminobutyric acid type A receptors [10] [11] [12]. This mechanistic difference translates to distinct pharmacodynamic profiles, with pazinaclone demonstrating reduced amnestic effects and improved anxiolytic selectivity compared to the hypnotic-focused profiles of zopiclone and eszopiclone [1] [2] [3].

Sleep Architecture Effects:

While zopiclone and eszopiclone primarily target sleep initiation and maintenance, pazinaclone's pharmacological profile is optimized for anxiolytic activity [10] [13] [12]. Zopiclone reduces sleep latency and increases total sleep time but may suppress slow-wave sleep, whereas eszopiclone demonstrates superior sleep maintenance with increased sleep efficiency [10] [13]. Pazinaclone's longer half-life suggests potential for sustained anxiolytic effects but may not be optimal for sleep disorders [7].

Efficacy and Tolerability Profiles:

The comparative tolerability profiles reveal distinct patterns among the three compounds:

Zopiclone vs Eszopiclone Clinical Comparison:

- Eszopiclone demonstrates non-inferiority to zopiclone in insomnia treatment [10] [13]

- Total sleep time significantly longer with eszopiclone (p=0.039) [10]

- Sleep efficiency superior with eszopiclone (90% vs 86%, p=0.018) [10]

- Adverse event profiles similar between compounds [10] [13]

Pazinaclone Distinctive Features:

- Reduced sedative effects at therapeutic doses [1] [2] [3]

- Preserved anxiolytic efficacy with improved side effect profile [1] [2] [3]

- Enhanced subtype selectivity compared to both zopiclone and eszopiclone [1] [2] [3]

- Potential for reduced abuse liability due to partial agonist mechanism [1] [2] [3]

Receptor Binding and Functional Selectivity:

The functional selectivity patterns among these compounds reflect their distinct therapeutic applications:

Comparative Receptor Interaction Profile:

| Compound | α1 Selectivity | α2/α3 Activity | Sedative Liability | Anxiolytic Efficacy |

|---|---|---|---|---|

| Pazinaclone | Partial agonist | Partial agonist | Reduced | Preserved |

| Zopiclone | Full agonist | Full agonist | High | Present |

| Eszopiclone | Full agonist | Full agonist | High | Present |

The partial agonist mechanism of pazinaclone represents a significant advancement in gamma-aminobutyric acid type A receptor pharmacology, offering the potential for anxioselective therapy with reduced sedative and amnestic liabilities compared to traditional full agonists [1] [2] [3]. This pharmacological profile positions pazinaclone as a unique therapeutic option within the cyclopyrrolone family, emphasizing anxiolytic efficacy over hypnotic effects.

Clinical Development and Future Perspectives:

Although pazinaclone's clinical development was discontinued during Phase II trials, the compound's unique pharmacological profile continues to inform the development of subtype-selective gamma-aminobutyric acid type A receptor modulators [4]. The partial agonist approach pioneered by pazinaclone has influenced subsequent research into anxioselective compounds with improved therapeutic windows and reduced adverse effect profiles.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Ligand-gated ion channels

GABA (ionotropic)

GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

147724-30-9

Wikipedia

Dates

2: Kondo T, Yoshida K, Tanayama S. Absorption of the anxiolytic pazinaclone in animals as a criterion for species selection for toxicity studies. Arzneimittelforschung. 1996 Sep;46(9):839-43. PubMed PMID: 8876929.

3: Kondo T, Yoshida K, Yamamoto M, Tanayama S. Enantiomeric toxicokinetics of the new isoindoline anxiolytic pazinaclone in rats and dogs. Arzneimittelforschung. 1996 Jan;46(1):11-14. PubMed PMID: 8821511.

4: Kondo T, Yoshida K, Yoshimura Y, Tanayama S. Enantioselective pharmacokinetics in animals of pazinaclone, a new isoindoline anxiolytic, and its active metabolite. Biopharm Drug Dispos. 1995 Dec;16(9):755-73. PubMed PMID: 8580400.

5: Kondo T, Hamasaki K, Yamaguchi M, Aoki I, Yoshida K, Yoshimura Y, Tanayama S. Enantioselective determination of pazinaclone, a new isoindoline anxiolytic, and its active metabolite in rat plasma by high-performance liquid chromatography. J Chromatogr B Biomed Appl. 1995 Apr 21;666(2):291-7. PubMed PMID: 7633605.

6: Evans SM, Foltin RW, Levin FR, Fischman MW. Behavioral and subjective effects of DN-2327 (pazinaclone) and alprazolam in normal volunteers. Behav Pharmacol. 1995 Mar;6(2):176-186. PubMed PMID: 11224325.

7: Hussein Z, Mulford DJ, Bopp BA, Granneman GR. Stereoselective pharmacokinetics of pazinaclone, a new non-benzodiazepine anxiolytic, and its active metabolite in healthy subjects. Br J Clin Pharmacol. 1993 Oct;36(4):357-61. PubMed PMID: 12959315; PubMed Central PMCID: PMC1364690.

8: Hussein Z, Mulford DJ, Bopp BA, Granneman GR. Differences in the stereoselective pharmacokinetics of pazinaclone (DN-2327), a new anxiolytic, and its active metabolite after intravenous and oral single doses to dogs. Drug Metab Dispos. 1993 Sep-Oct;21(5):805-10. PubMed PMID: 7902240.